molecular formula C12H23NNaO+ B083769 Azacyclotridecan-2-one, sodium salt CAS No. 13390-78-8

Azacyclotridecan-2-one, sodium salt

Cat. No. B083769
CAS RN: 13390-78-8
M. Wt: 220.31 g/mol
InChI Key: GWAKNTDGNDIVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azacyclotridecan-2-one, sodium salt is a chemical compound that has been widely used in scientific research for its unique properties. It is a cyclic amide with a nitrogen atom in the ring and a sodium ion attached to the carbonyl group. The compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of Azacyclotridecan-2-one, sodium salt is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death.

Biochemical And Physiological Effects

Azacyclotridecan-2-one, sodium salt has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been shown to have low toxicity towards mammalian cells, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the significant advantages of Azacyclotridecan-2-one, sodium salt is its broad-spectrum antimicrobial activity. This makes it a valuable tool in the study of various microorganisms. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of Azacyclotridecan-2-one, sodium salt. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential as a therapeutic agent for various infectious diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications. Finally, the development of more soluble derivatives of the compound could overcome some of the limitations associated with its low solubility.

Synthesis Methods

The synthesis of Azacyclotridecan-2-one, sodium salt can be achieved through several methods. One of the most common methods involves the reaction of 1,3-dibromo-5,5-dimethylhydantoin with sodium azide in the presence of a base. The resulting product is then treated with sodium hydroxide to form the desired compound.

Scientific Research Applications

Azacyclotridecan-2-one, sodium salt has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has also been studied for its potential as an antifungal agent.

properties

CAS RN

13390-78-8

Product Name

Azacyclotridecan-2-one, sodium salt

Molecular Formula

C12H23NNaO+

Molecular Weight

220.31 g/mol

IUPAC Name

sodium;azacyclotridecan-2-one

InChI

InChI=1S/C12H23NO.Na/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;/h1-11H2,(H,13,14);/q;+1

InChI Key

GWAKNTDGNDIVHD-UHFFFAOYSA-N

SMILES

C1CCCCCC(=O)NCCCCC1.[Na+]

Canonical SMILES

C1CCCCCC(=O)NCCCCC1.[Na+]

Other CAS RN

13390-78-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.